Product packaging for Sandorinic acid A(Cat. No.:)

Sandorinic acid A

Cat. No.: B1248622
M. Wt: 486.7 g/mol
InChI Key: PLEQWDWYBBEGIT-ZTSHXWEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandorinic Acid A is a high-purity natural product compound provided for Research Use Only (RUO). This product is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases. RUO products like this one are essential tools in basic research, pharmaceutical discovery, and the development of new analytical methods . They are not manufactured or regulated as in vitro diagnostic medical devices (IVDs) and their performance characteristics for clinical use have not been established . Researchers are encouraged to consult the scientific literature for the latest studies on this compound's biological sources, potential bioactivities, and mechanism of action to inform their specific experimental designs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O5 B1248622 Sandorinic acid A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2R,4aS,6aR,8aR,12aS,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,7,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h20,22,32,35H,8-17H2,1-7H3,(H,33,34)/t20-,22+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

PLEQWDWYBBEGIT-ZTSHXWEVSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)O)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C

Synonyms

sandorinic acid A

Origin of Product

United States

Isolation and Chromatographic Purification Methodologies of Sandorinic Acid a

Botanical Sourcing and Preparation of Plant Material

The primary botanical sources for Sandorinic acid A are trees from the Sandoricum genus, which belong to the Meliaceae family. These trees are predominantly found in Southeast Asia. researchgate.net The specific plant and part utilized for the isolation of this compound are detailed below.

Table 1: Botanical Sources for this compound

Genus Species Plant Part Common Name
Sandoricum indicum Stem Bark Santol

Note: Sandoricum koetjape is widely considered a synonym for Sandoricum indicum. nih.gov

The isolation process begins with the collection of stem bark from mature Sandoricum indicum or Sandoricum koetjape trees. researchgate.netnih.gov Proper preparation of the plant material is a critical first step to ensure the successful extraction of the target compound. The standard procedure involves:

Cleaning: The collected stem bark is thoroughly washed to remove dirt, debris, and any epiphytic organisms.

Drying: The cleaned bark is air-dried or oven-dried at a controlled low temperature (typically 40-50°C) to reduce moisture content. This prevents microbial degradation and prepares the tissue for grinding.

Grinding: The dried bark is ground into a coarse powder. This increases the surface area of the plant material, which significantly enhances the efficiency of the subsequent solvent extraction process.

The extraction of this compound from the prepared plant powder involves the use of organic solvents to dissolve and remove the desired secondary metabolites from the plant matrix. A common technique employed is maceration, where the powdered plant material is soaked in a selected solvent for an extended period, often with agitation to improve extraction efficiency.

The choice of solvent is crucial and is based on the polarity of the target compound. For triterpenoids like this compound, alcohols such as methanol or ethanol are frequently used. nih.gov The powdered stem bark is submerged in the solvent (e.g., methanol) at room temperature. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction. After extraction, the solvent is filtered to remove solid plant debris, and the resulting filtrate, containing the crude extract, is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

The crude extract obtained from the initial extraction contains a complex mixture of compounds with varying polarities. To simplify this mixture and begin the process of isolating the target compound, a technique called liquid-liquid partitioning (or solvent partitioning) is employed. This method separates compounds based on their differential solubility in two immiscible liquid phases, typically a polar solvent (like water) and a non-polar or semi-polar organic solvent.

For the isolation of this compound, the concentrated crude methanol extract is often suspended in water and then sequentially extracted with organic solvents of increasing polarity. A typical partitioning scheme might involve:

Hexane (B92381) Partitioning: The aqueous suspension is first washed with a non-polar solvent like n-hexane. This step removes highly non-polar compounds such as fats, waxes, and some sterols.

Ethyl Acetate Partitioning: The remaining aqueous layer is then extracted with a solvent of intermediate polarity, such as ethyl acetate. nih.gov Triterpenoids, including this compound, tend to have moderate polarity and are often soluble in ethyl acetate. This fraction is therefore collected as it is likely enriched with the target compound.

Final Aqueous Fraction: The remaining water layer contains highly polar compounds like sugars and glycosides.

This partitioning strategy effectively divides the crude extract into fractions of different polarities, with the ethyl acetate fraction being the most promising for the subsequent isolation of this compound.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from natural sources. acs.org This methodology involves a repeating cycle of separation (fractionation) followed by biological testing (bioassay). The activity of each fraction is measured, and only the most active fractions are selected for further separation, thus guiding the purification process toward the active compound.

In the case of this compound and related triterpenes from Sandoricum species, a common biological activity observed is cytotoxicity against cancer cell lines. nih.govnih.govscialert.net Therefore, a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed to guide the fractionation.

The process would proceed as follows:

The crude extract is separated into initial fractions (e.g., hexane, ethyl acetate, and aqueous fractions from solvent partitioning).

Each fraction is tested for its cytotoxic activity against a panel of human tumor cells. nih.gov

The fraction demonstrating the highest cytotoxicity (typically the ethyl acetate fraction for triterpenoids) is selected for further chromatographic separation.

The resulting sub-fractions are again subjected to the cytotoxicity assay.

This iterative process of separation and bio-testing continues until a pure compound, this compound, is isolated and identified as being responsible for the observed biological activity. researchgate.netresearchgate.net

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of natural product isolation. Following initial extraction and partitioning, the enriched, biologically active fraction is subjected to a series of chromatographic steps to separate its components and isolate this compound in its pure form.

Vacuum Liquid Chromatography (VLC) is often used as an initial, rapid chromatographic step for the fractionation of the active extract (e.g., the ethyl acetate fraction). VLC is advantageous because it is fast, uses less solvent than traditional column chromatography, and provides good resolution for a preliminary separation.

In this technique, a short, wide column is packed with a stationary phase, typically silica (B1680970) gel. The active fraction is dissolved in a minimal amount of solvent and applied to the top of the column. Solvents of progressively increasing polarity are then passed through the column under vacuum. The vacuum increases the solvent flow rate, speeding up the separation. Fractions are collected based on changes in solvent polarity, resulting in several sub-fractions that are enriched with compounds of similar polarity. These fractions are then concentrated and re-evaluated in the bioassay to identify which ones contain the highest concentration of the active compound(s) for further purification.

Open column chromatography (also known as gravity column chromatography) is a fundamental and widely used technique for the fine purification of natural products. researchgate.net Fractions obtained from VLC that show significant cytotoxic activity are subjected to one or more rounds of open column chromatography to achieve final purification of this compound.

Table 2: Typical Parameters for Open Column Chromatography of this compound

Parameter Description
Stationary Phase Silica gel (typically 70-230 or 230-400 mesh) is the most common adsorbent used for separating triterpenoids.
Mobile Phase (Eluent) A gradient solvent system is typically used, starting with a non-polar solvent and gradually increasing the polarity. Common systems include gradients of n-hexane/ethyl acetate or chloroform/methanol.
Sample Loading The semi-purified fraction is dissolved in a small volume of solvent and carefully loaded onto the top of the silica gel column.
Elution & Fraction Collection The mobile phase is allowed to pass through the column, and the separated compounds are collected in small, sequential fractions.

| Monitoring | The composition of the collected fractions is monitored using Thin Layer Chromatography (TLC) to identify and combine fractions containing the pure compound. |

This meticulous process, often requiring repeated column chromatography steps with different solvent systems, eventually yields pure, crystalline this compound. The structure and purity of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov

Radial Chromatography for Enhanced Purity

Following initial solvent extraction and preliminary separation using techniques like vacuum liquid chromatography, radial chromatography is employed for the efficient separation of less polar compounds and the initial purification of triterpenoid-containing fractions. This technique, a form of preparative thin-layer chromatography, utilizes a circular plate coated with an adsorbent, most commonly silica gel. The crude or partially purified extract is applied to the center of the plate, and a solvent (mobile phase) is pumped to the center and flows radially outwards.

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Components with a stronger affinity for the stationary phase move slower and remain closer to the center, while less polar components with higher affinity for the mobile phase travel further out with the solvent front. This process results in the separation of the mixture into concentric circular bands. Each band can then be collected for further analysis or purification. For the isolation of triterpenoids like this compound, a gradient elution is often used, starting with a nonpolar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

Below is a table representing typical parameters that would be employed in the radial chromatographic purification of a triterpenoid (B12794562) acid fraction.

ParameterDescriptionTypical Value/Condition
Stationary Phase The adsorbent material coated on the circular plate.Silica gel 60 GF₂₅₄
Plate Thickness The thickness of the adsorbent layer.1-4 mm
Mobile Phase The solvent system used to separate the components.A gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 to more polar mixtures)
Flow Rate The rate at which the mobile phase is delivered to the plate center.2-5 mL/min
Detection Method Method used to visualize the separated compound bands.UV light at 254 nm and/or staining with a chemical reagent (e.g., ceric sulfate spray)
Sample Loading Amount of semi-purified extract applied to the plate.100-1000 mg

High-Performance Liquid Chromatography (HPLC) in Final Purification

High-Performance Liquid Chromatography (HPLC) is the definitive step in obtaining this compound of high purity, suitable for structural elucidation and biological assays. Preparative or semi-preparative reversed-phase HPLC is particularly effective for separating closely related triterpenoid isomers and removing final impurities.

In this technique, the fraction containing this compound from the previous purification step is dissolved in a suitable solvent and injected into the HPLC system. It is carried by a high-pressure liquid mobile phase through a column packed with a stationary phase. For triterpenoid acids, a C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. A gradient elution, typically with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is employed. The concentration of the organic solvent is gradually increased over time, causing compounds to elute in order of increasing hydrophobicity. A UV detector is used to monitor the column effluent, and the peaks corresponding to the desired compound are collected using a fraction collector.

The following table outlines representative conditions for the final purification of a triterpenoid acid like this compound using preparative HPLC.

ParameterDescriptionTypical Value/Condition
Column The type and dimensions of the stationary phase column.Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A The aqueous component of the mobile phase.Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B The organic component of the mobile phase.Acetonitrile or Methanol
Elution Mode The method of changing mobile phase composition over time.Gradient elution (e.g., 70% A to 100% B over 40 minutes)
Flow Rate The velocity of the mobile phase through the column.3-5 mL/min
Detection The wavelength used to detect the eluting compounds.UV at 210 nm
Injection Volume The volume of the sample solution introduced into the system.1-5 mL, depending on concentration and column capacity

Advanced Spectroscopic and Spectrometric Structural Elucidation of Sandorinic Acid a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivityresearchgate.netnp-mrd.orgcolab.wsnih.govscribd.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon skeleton and the connectivity of protons. sigmaaldrich.comsdsu.edu

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)researchgate.netscribd.com

One-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure of Sandorinic acid A.

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. rsc.orghmdb.cahmdb.cadrugbank.com For this compound, the ¹H NMR spectrum, in conjunction with other data, helps to identify the types of protons present (e.g., methyl, methylene (B1212753), methine).

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. nih.gov This is crucial for establishing the carbon framework of the molecule.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is essential for assembling the complete carbon skeleton.

A comprehensive table of the ¹H and ¹³C NMR data for this compound is presented below, detailing the chemical shifts (δ) for each position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Atom Connectivityresearchgate.netscribd.com

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

Correlation SpectroscopY (COSY) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edue-bookshelf.de This helps to piece together fragments of the molecule by showing which protons are neighbors.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govhmdb.caresearchgate.net This provides a direct link between the ¹H and ¹³C NMR data.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.govresearchgate.net This is particularly useful for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons).

Through the combined analysis of COSY, HSQC, and HMBC spectra, the complete planar structure of this compound can be meticulously assembled. researchgate.net

NOESY for Relative Stereochemical Assignmentresearchgate.net

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about the spatial proximity of protons within the molecule. researchgate.netnanalysis.comcolumbia.edu By observing cross-peaks between protons that are close in space, even if they are not directly bonded, the relative stereochemistry of the chiral centers in this compound can be determined. This is crucial for understanding the three-dimensional arrangement of the atoms. researchgate.netcolab.ws

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determinationresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and, consequently, the elemental composition of a compound. techscience.comscribd.comd-nb.info

Electrospray Ionization Mass Spectrometry (ESI-MS, HRESIMS)researchgate.netspectrabase.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate mass measurement of molecules like this compound. researchgate.netcolab.wsnih.gov The HRESIMS data for this compound provided a molecular formula of C₃₀H₄₄O₄. This information is fundamental for confirming the identity of the compound and is consistent with the data obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterizationcolab.ws

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.commasterorganicchemistry.comaocs.orgresearchgate.net The IR spectrum of this compound reveals the presence of key functional groups. For instance, a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid. A strong absorption around 1700 cm⁻¹ indicates the presence of a carbonyl group (C=O), which is part of the carboxylic acid and a ketone.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. technologynetworks.comunchainedlabs.commt.comresearchgate.netdenovix.com The UV-Vis spectrum of this compound shows absorption maxima that are consistent with the presence of conjugated systems within the molecule, such as the α,β-unsaturated ketone.

Biosynthetic Pathways and Precursor Studies of Multiflorane Triterpenoids

General Principles of Triterpenoid (B12794562) Biosynthesis (e.g., Mevalonate and MEP Pathways)

All triterpenoids are synthesized from a common C30 precursor, squalene (B77637). The journey to squalene begins with the formation of the basic five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In plants, two distinct pathways are responsible for producing IPP and DMAPP, operating in different cellular compartments. nih.govrsc.org

The Mevalonate (MVA) Pathway: Occurring primarily in the cytosol and endoplasmic reticulum, the MVA pathway is the principal source of precursors for sesquiterpenes (C15) and triterpenoids (C30). rsc.orgfrontiersin.org This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the rate-limiting step, converting HMG-CoA to mevalonic acid (MVA). researchgate.net Subsequent phosphorylation and decarboxylation steps transform MVA into IPP. researchgate.net

The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, the MEP pathway is responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. rsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net

While both pathways produce IPP and DMAPP, it is the MVA pathway that is predominantly associated with triterpenoid biosynthesis. frontiersin.org An enzyme called isopentenyl-diphosphate delta-isomerase (IDI) interconverts IPP and DMAPP, ensuring the appropriate balance for subsequent reactions. researchgate.net

The assembly of the carbon chain proceeds with the head-to-tail condensation of these C5 units. Farnesyl pyrophosphate synthase (FPS) catalyzes the formation of the C15 intermediate, farnesyl pyrophosphate (FPP), by adding two molecules of IPP to one molecule of DMAPP. researchgate.net The final step before cyclization is the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene synthase (SQS), to yield the C30 hydrocarbon, squalene. nih.govfrontiersin.org

Proposed Enzymatic Cascades Leading to Multiflorane Skeleton Formation

The formation of the diverse array of triterpenoid skeletons from the linear squalene molecule is a remarkable feat of enzymatic control. This process is initiated by the enzyme squalene epoxidase (SQE), which introduces an epoxide ring at the C2-C3 position of squalene, forming 2,3-oxidosqualene (B107256). frontiersin.orgtandfonline.com

This epoxide serves as the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). tandfonline.commdpi.com These enzymes are crucial for generating the immense structural diversity of triterpenoids. By folding the 2,3-oxidosqualene substrate into a specific conformation within their active site, OSCs initiate a cascade of protonation, cyclization, and rearrangement reactions (including hydride and methyl shifts) that result in the formation of specific polycyclic carbocation intermediates. wikipedia.org The reaction is terminated by deprotonation to yield a stable triterpene skeleton. mdpi.com

The formation of the multiflorane skeleton is catalyzed by a specific OSC, likely an isomultiflorenol (B1244000) synthase (IMS). tandfonline.comfigshare.com Research on plants from the Cucurbitaceae family, which also produce multiflorane-type triterpenes, has led to the identification of isomultiflorenol synthase as the enzyme responsible for cyclizing 2,3-oxidosqualene into the isomultiflorenol scaffold, a precursor to other multiflorane triterpenoids. tandfonline.comfigshare.com

Hypothetical Biosynthetic Route for Sandorinic Acid A

This compound is a multiflorane-type triterpenoid, indicating it originates from a multiflorane precursor like isomultiflorenol. Following the initial cyclization by an isomultiflorenol synthase, the basic skeleton undergoes several post-cyclization modifications, known as tailoring reactions. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, which add functional groups like hydroxyls (-OH), ketones (=O), and carboxylic acids (-COOH), thereby increasing the compound's complexity and biological activity.

Based on the structure of this compound, which is a 12β-hydroxymultiflorane triterpenoid acid, a plausible biosynthetic route can be proposed:

Formation of the Multiflorane Skeleton: 2,3-oxidosqualene is cyclized by isomultiflorenol synthase to form the foundational multiflorane scaffold, isomultiflorenol.

Hydroxylation: A specific cytochrome P450 enzyme introduces a hydroxyl group at the C-12 position of the multiflorane skeleton. This is a key step defining this particular subclass of compounds.

Stepwise Oxidation: A series of subsequent oxidation reactions, likely catalyzed by other P450s and/or dehydrogenases, would occur at other positions on the triterpenoid scaffold. These oxidations would convert specific methyl groups or methylene (B1212753) carbons into the ketone and carboxylic acid functionalities observed in the final structure of this compound. The precise sequence of these oxidative steps is yet to be determined experimentally.

Experimental Approaches for Biosynthetic Pathway Elucidation

Confirming a proposed biosynthetic pathway requires rigorous experimental validation. Several powerful techniques are employed to elucidate the complex enzymatic steps from precursor to final product. uni-bonn.de

Isotopic Labeling Studies: This is a cornerstone technique for tracing metabolic pathways. uni-bonn.deresearchgate.net In these experiments, the producing organism (e.g., plant tissues of Sandoricum indicum) is fed with precursors (like glucose or mevalonate) that have been enriched with heavy isotopes (e.g., ¹³C, ²H) or radioactive isotopes (¹⁴C). nih.gov After a period of incubation, the target compound, this compound, is isolated and purified. Its structure is then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific positions of the incorporated isotopes within the molecule provide direct evidence of the bond formations, cyclization patterns, and molecular rearrangements that occurred during biosynthesis, confirming the proposed pathway. uni-bonn.deresearchgate.net

Enzyme Assays and Heterologous Expression: To confirm the function of specific enzymes, the genes suspected of being involved (e.g., genes for OSCs or P450s identified through RNA-seq analysis) are cloned and expressed in a host organism like yeast (Saccharomyces cerevisiae) or E. coli. The resulting recombinant enzyme is purified and incubated with its proposed substrate (e.g., 2,3-oxidosqualene for an OSC). The reaction products are then analyzed. If the enzyme converts the substrate into the expected product (e.g., isomultiflorenol), its function in the pathway is confirmed. mdpi.com

Genetic Approaches: In the source plant, modern genetic tools can provide strong evidence for a gene's function. Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence or knock out a specific gene. If the targeted gene is indeed part of the this compound biosynthetic pathway, its disruption would lead to a significant decrease or complete absence of the final compound, directly linking the gene to its biosynthesis.

Synthetic Strategies and Analog Development of Sandorinic Acid a

Retrosynthetic Analysis of the Sandorinic Acid A Chemical Scaffold

A complete total synthesis of this compound has not yet been reported in the scientific literature. However, a hypothetical retrosynthetic analysis can be proposed based on established principles of organic synthesis and the known chemistry of triterpenoids. The analysis aims to deconstruct the complex target molecule into simpler, commercially available starting materials.

The primary disconnection points in a retrosynthetic analysis of this compound would likely target the bonds that are most readily formed in the forward synthesis. Key disconnections could include:

Ring-closing reactions: The polycyclic core of the multiflorane scaffold could be envisioned as being assembled through intramolecular cyclization reactions. For instance, an intramolecular Diels-Alder reaction is a powerful strategy for the formation of six-membered rings and could be a key step in constructing the carbocyclic framework. colab.ws

Functional group interconversions (FGI): The carboxylic acid and hydroxyl groups of this compound can be retrosynthetically converted to other functional groups that are more amenable to certain synthetic transformations. For example, the carboxylic acid could be derived from an ester or a primary alcohol through oxidation. mdpi.com

Carbon-carbon bond formations: Strategic C-C bond disconnections would lead to simpler precursors. These disconnections would correspond to well-established C-C bond-forming reactions such as aldol (B89426) condensations, Michael additions, or various coupling reactions. mdpi.com

A plausible retrosynthetic pathway might begin by disconnecting the side chain containing the carboxylic acid, which could be appended late in the synthesis. The core pentacyclic structure could then be simplified by sequentially opening the rings, guided by the logic of powerful ring-forming reactions. The ultimate goal is to arrive at acyclic or simple cyclic precursors that are either commercially available or can be synthesized through known methods.

Methodological Advances in Total Synthesis Relevant to Triterpenoid (B12794562) Structures

The total synthesis of complex natural products like triterpenoids is a driving force for the development of new synthetic methodologies. Several recent advances are particularly relevant to the potential synthesis of this compound and other multiflorane-type structures.

Dearomatization Strategies: The construction of highly substituted, non-aromatic carbocycles is a central challenge in triterpenoid synthesis. Dearomatization reactions, which convert readily available aromatic compounds into more complex three-dimensional structures, have emerged as a powerful tool. Acid-catalyzed dearomatization has been successfully employed in the total synthesis of other complex natural products to construct quaternary carbon centers, a feature present in the multiflorane skeleton. sigmaaldrich.com

Intramolecular Cycloadditions: As mentioned in the retrosynthetic analysis, intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, are highly effective for the stereocontrolled formation of polycyclic systems. The ability to set multiple stereocenters in a single step makes this a highly convergent and efficient strategy. colab.ws

Late-Stage C-H Functionalization: The ability to selectively introduce functional groups onto a pre-formed carbocyclic scaffold in the later stages of a synthesis is highly desirable. Advances in C-H functionalization allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, potentially streamlining synthetic routes to complex molecules like this compound.

Biotechnological and Metabolic Engineering Approaches: While not a traditional total synthesis, the use of engineered microorganisms to produce triterpenoid precursors or even the final natural products is a rapidly advancing field. Metabolic engineering of yeast (Saccharomyces cerevisiae) or plants (Nicotiana benthamiana) has shown promise for the sustainable production of various triterpenoids. ekb.eg This approach involves the heterologous expression of genes encoding the enzymes of the triterpenoid biosynthetic pathway. ekb.egresearchgate.net

These methodological advancements provide a modern toolkit for chemists to tackle the synthesis of intricate molecules like this compound, offering pathways that are more efficient and stereoselective than previously possible.

Strategic Design and Preparation of this compound Analogues

The development of analogues of natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. For this compound, two main approaches can be considered: semi-synthetic modification of isolated precursors and de novo derivatization.

Semi-synthesis begins with the natural product or a closely related precursor isolated from its natural source, which is then chemically modified. fiveable.me While no semi-synthetic analogues of this compound itself have been reported, work on the structurally related triterpenoid koetjapic acid, also isolated from Sandoricum koetjape, provides a relevant example. nih.gov

To improve the poor water solubility of koetjapic acid, which hinders its therapeutic potential, researchers have prepared its potassium salt, potassium koetjapate (KKA). nih.govresearchgate.netwindows.net This simple acid-base reaction demonstrates a fundamental semi-synthetic modification to enhance the physicochemical properties of a natural product. This approach could be directly applied to this compound to improve its solubility and facilitate biological testing.

Derivatization involves the chemical transformation of a molecule to create new compounds with different properties. sigmaaldrich.comgcms.cz The goal is often to enhance volatility for analysis, improve biological activity, or probe structure-activity relationships (SAR). sigmaaldrich.comnih.gov For this compound, derivatization could target its key functional groups: the carboxylic acid and the hydroxyl groups.

Esterification and Amidation: The carboxylic acid moiety is a prime target for derivatization. Esterification with various alcohols or amidation with a range of amines would yield a library of analogues with altered polarity and steric bulk. These modifications can significantly impact the compound's ability to interact with biological targets. mdpi.com

Acylation and Etherification of Hydroxyl Groups: The hydroxyl groups on the triterpenoid scaffold can be acylated to form esters or etherified to form ethers. These modifications would allow for the exploration of the importance of these hydrogen-bonding functionalities for any observed biological activity.

Silylation: While often used for analytical purposes to increase volatility for gas chromatography, silylation of the hydroxyl groups with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can also be used to create stable derivatives for biological evaluation. sigmaaldrich.com

The systematic application of these derivatization strategies would generate a library of this compound analogues, which could then be screened for various biological activities, such as the previously reported potential antidiabetic properties of the parent compound. researchgate.net This exploration of structural diversity is essential for identifying analogues with improved therapeutic potential.

Mechanistic Investigations of Biological Activities in Preclinical Models

In Vitro Cytotoxicity and Anti-proliferative Mechanisms in Neoplastic Cell Lines

Sandorinic acid A, a triterpenoid (B12794562) isolated from Sandoricum koetjape, has demonstrated notable cytotoxic activity against various cancer cell lines in preclinical in vitro studies. researchgate.net Research has highlighted its potential as an anti-proliferative agent, particularly against leukemia, colon, and breast cancer cells. researchgate.net

The consistent observation of cytotoxicity across different cancer types underscores the potential of this compound as a subject for further anticancer research. imrpress.comdovepress.commdpi.com

Table 1: Cytotoxic Activity of Related Triterpenoids from Sandoricum koetjape

Compound Cell Line Cancer Type IC50 (µg/mL)
Koetjapic Acid HCT 116 Colon Carcinoma 19 ± 0.7 researchgate.net
Koetjapic Acid MDA-MB-231 Breast Cancer 36 ± 1.2 researchgate.net
Koetjapic Acid Hep G2 Hepatocarcinoma 56 ± 1.2 researchgate.net
Koetjapic Acid OSCC Oral Squamous Carcinoma 18.88 nih.gov
Koetjapic Acid MCF-7 Breast Cancer 15 (Inhibits invasion) nih.gov

This table presents data on a closely related and more extensively studied triterpenoid from the same source to illustrate the potential cytotoxic efficacy of this class of compounds.

The anti-proliferative effects of compounds like this compound are often linked to their ability to modulate the cell cycle. windows.net Natural compounds can interfere with the progression of the cell cycle, leading to arrest at specific phases and preventing cancer cell division. nih.gov This is a common mechanism for many anticancer agents. nih.gov

Cell cycle progression is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs) that form active complexes to drive the cell from one phase to the next. nih.gov Natural compounds can induce cell cycle arrest by targeting these key regulatory proteins. nih.gov For example, some compounds can induce arrest in the G0/G1 phase by suppressing the expression of CDK-4, CDK-6, and cyclin D3. nih.gov Others may cause a block in the G2/M phase through pathways like the CHEK1-CDC25c-cyclin B1/CDK1 pathway. nih.gov

While direct studies detailing the specific effects of this compound on cell cycle modulation are limited in the public domain, the known anti-proliferative activity of related triterpenoids suggests that interference with cell cycle progression is a likely mechanism of action. windows.netresearchgate.net For instance, β-sitosterol, another phytosterol, has been shown to induce a G1 phase arrest in breast cancer cells by downregulating cyclin D1 and CDK4. researchgate.net This modulation of cell cycle proteins is a hallmark of apoptosis-inducing anticancer compounds. researchgate.net

This compound is believed to exert its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis. researchgate.net Apoptosis is a crucial process for eliminating damaged or cancerous cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. wikipedia.org

Studies on related compounds from Sandoricum koetjape, such as koetjapic acid, provide insight into the likely apoptotic mechanisms of this compound. nih.gov Koetjapic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT 116) by activating both extrinsic and intrinsic caspases. researchgate.netnih.gov This induction is characterized by key apoptotic events such as DNA fragmentation, nuclear condensation, and disruption of the mitochondrial membrane potential. researchgate.netnih.gov

The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspase-9. wikipedia.org The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com Both initiator caspases (caspase-8 and -9) can then activate executioner caspases, like caspase-3, which carry out the final stages of apoptosis. mdpi.com Research on koetjapic acid has demonstrated the upregulation of proteins like TRAILR-1 and TRAILR-2 (death receptors) and the activation of caspase-3 and caspase-8, indicating the involvement of the extrinsic pathway. researchgate.net Furthermore, the disruption of the mitochondrial membrane potential suggests the engagement of the intrinsic pathway. nih.gov

Immunomodulatory Effects on Lymphocyte Proliferation

In addition to its cytotoxic properties, this compound has been evaluated for its effects on the immune system, specifically on lymphocyte proliferation. researchgate.net Lymphocytes are key players in the adaptive immune response, and their proliferation is a critical aspect of mounting an effective defense against pathogens and cancer cells. The ability of a compound to modulate lymphocyte activity can have significant therapeutic implications. mdpi.com

Research involving sandorinic acids A, B, and C, along with other triterpenes isolated from Sandoricum indicum, included evaluations of their effects on lymphocyte proliferation. researchgate.net While detailed results of these specific assays are not widely available, the investigation into this area suggests a recognition of the potential immunomodulatory role of these compounds. researchgate.net Polysaccharides, another class of natural compounds, have been shown to upregulate spleen lymphocyte proliferation. mdpi.com Some compounds can enhance the proliferation of peripheral blood mononuclear cells, while others may have no direct effect on B-lymphocyte proliferation but can stimulate the release of cytokines that influence other immune cells. mdpi.comnih.gov The structural characteristics of a compound, such as its molecular weight and conformation, can influence its immunomodulatory effects. slu.se

Enzyme Target Modulation Studies

This compound has been identified as a potential inhibitor of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. researchgate.net These enzymes play a crucial role in the digestion of carbohydrates, breaking them down into simple sugars that are then absorbed into the bloodstream. plos.org The inhibition of α-amylase and α-glucosidase can slow down carbohydrate digestion, leading to a reduction in postprandial glucose levels. plos.orgnih.gov

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to α-amylase and α-glucosidase. researchgate.net These virtual screening analyses have shown that this compound, along with the related sandorinic acid B and quercetin, has the potential to act as an antidiabetic agent by inhibiting these enzymes. researchgate.net The binding energy of this compound to α-amylase and α-glucosidase indicates a strong interaction. researchgate.netresearchgate.net

The visualization of these molecular interactions reveals that this compound binds to amino acid residues within the active sites of both enzymes. researchgate.netresearchgate.net For α-amylase, this compound was found to interact with residues such as Gln63, Thr163, and Trp59. researchgate.net These interactions are crucial for the inhibitory activity of the compound. researchgate.net While in vitro enzyme inhibition assays are needed to confirm these computational findings, the molecular docking results provide a strong basis for the potential of this compound as a glycosidase inhibitor. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of Selected Compounds to α-Amylase and α-Glucosidase

Compound Target Enzyme Binding Energy (kcal/mol)
This compound α-Amylase -7.2 to -9.6 (range for top compounds) researchgate.net
Sandorinic acid B α-Amylase -7.2 to -9.6 (range for top compounds) researchgate.net
Quercetin α-Amylase -7.2 to -9.6 (range for top compounds) researchgate.net
This compound α-Glucosidase -7.2 to -9.6 (range for top compounds) researchgate.net
Sandorinic acid B α-Glucosidase -7.2 to -9.6 (range for top compounds) researchgate.net

Note: The binding energy range is for the three most promising compounds identified in the study, including this compound.

Modulation of Viral Antigen Activation in Cellular Assays (e.g., Epstein-Barr Virus Early Antigen)

Preclinical research has pointed towards the potential of this compound to modulate viral processes. Specifically, studies have investigated its effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA). colab.ws The EBV-EA activation assay is a widely used in vitro method to screen for potential cancer chemopreventive agents. nih.gov The principle of this assay is based on the ability of certain compounds to inhibit the expression of viral antigens induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov

EBV is a human herpesvirus that can establish latent infection in B-cells and is associated with the development of certain cancers. uzh.chplos.org The expression of the early antigen complex is a critical step in the viral lytic cycle, which can be induced by chemical agents. nih.gov Inhibition of this activation is considered a valuable indicator of anti-tumor promotion activity. nih.gov

Research on limonoids from Sandoricum koetjape has noted the activity of Sandorinic acids A, B, and C in assays involving Epstein-Barr virus early antigen (EBV-EA) activation. colab.ws This finding suggests that this compound may possess inhibitory effects on the TPA-induced activation of EBV-EA in latently infected cells, such as Raji cells. colab.wsnih.gov Such an effect would classify it as a potential cancer chemopreventive agent, capable of halting or suppressing the promotion stage of carcinogenesis. nih.gov Further detailed studies are required to quantify the inhibitory concentration and elucidate the precise mechanism by which this compound interferes with this viral activation pathway.

Exploration of Other Preclinical Biological Activities (e.g., Anti-inflammatory Mechanisms in animal models, Antioxidant Pathways)

Beyond its enzyme-inhibitory and potential antiviral activities, this compound is implicated in other significant biological effects, primarily anti-inflammatory and antioxidant activities, based on studies of extracts from its natural source, Sandoricum koetjape. researchgate.netresearchgate.net

Anti-inflammatory Mechanisms:

Crude extracts of S. koetjape, which contain this compound as a constituent, have demonstrated marked anti-inflammatory activity in preclinical animal models. researchgate.netresearchgate.net A common model used to assess topical anti-inflammatory effects is the TPA-induced ear inflammation in mice. researchgate.net In this model, administration of the plant extract led to a significant reduction in edema, indicating potent anti-inflammatory action. researchgate.net While specific studies isolating the effect of this compound in this model are needed, the activity of the crude extract is often attributable to its primary bioactive compounds. researchgate.net Triterpenes isolated from S. koetjape, such as katonic acid, have been identified as bioactive principles responsible for the anti-inflammatory activity. researchgate.net The anti-inflammatory mechanisms of such compounds often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like the nuclear factor kappa-B (NF-κB) pathway. nih.govmdpi.com Future preclinical studies using animal models of inflammation, such as carrageenan-induced paw edema, could further clarify the specific role and mechanism of this compound in systemic anti-inflammatory responses. nih.gov

Antioxidant Pathways:

Extracts from S. koetjape have also been reported to possess antioxidant properties. researchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease pathologies. ugr.esnih.gov Natural compounds, particularly phytochemicals, often exert antioxidant effects by scavenging free radicals or by upregulating endogenous antioxidant defense systems. semanticscholar.org

The antioxidant potential of this compound has not been directly quantified in isolated preclinical studies. However, as a triterpenoid component of a plant with known antioxidant activity, it is hypothesized to contribute to this effect. researchgate.netresearchgate.net Potential mechanisms could involve the modulation of key antioxidant pathways, such as the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which controls the expression of numerous antioxidant and cytoprotective genes. mdpi.com Preclinical evaluation of this compound in cell-based assays (e.g., DPPH radical scavenging) and in cellular models of oxidative stress would be necessary to confirm and characterize its antioxidant capabilities. semanticscholar.org

Table 2: List of Compounds Mentioned

Structure Activity Relationship Sar Profiling of Sandorinic Acid a and Its Analogues

Identification of Key Pharmacophoric Features for Biological Potency

A pharmacophore represents the crucial molecular features responsible for a molecule's biological activity. researchgate.net For Sandorinic acid A and its analogues, which belong to the multiflorane and oleanane (B1240867) triterpenoid (B12794562) classes, the pharmacophore is a complex arrangement of a rigid pentacyclic core, specific oxygenated functional groups, and lipophilic regions that collectively facilitate interactions with biological targets. researchgate.netnaturalproducts.netnaturalproducts.net

Key pharmacophoric features for the cytotoxic activity of these triterpenoids can be inferred by comparing the structures of active compounds isolated from Sandoricum species. researchgate.netijat-aatsea.com Triterpenoids such as this compound, Koetjapic acid, and Sentulic acid have all demonstrated cytotoxic activity against various cancer cell lines, suggesting a shared, or at least overlapping, pharmacophore. researchgate.netijat-aatsea.com

The essential components of the pharmacophore for this class of compounds appear to include:

The Pentacyclic Triterpenoid Skeleton: The rigid multiflorane or related oleanane scaffold serves as the fundamental framework, correctly positioning the interactive functional groups in three-dimensional space. bibliotekanauki.pllibretexts.org

Oxygenated Functional Groups: The presence and specific placement of hydroxyl (-OH) and carboxyl (-COOH) groups are critical. The carboxylic acid moiety, common to many of these active compounds, likely acts as a key binding group, potentially through hydrogen bonding or ionic interactions with target proteins. bibliotekanauki.plcutm.ac.in

Specific Hydroxylation Patterns: The location and stereochemistry of hydroxyl groups on the triterpenoid rings significantly influence potency. bibliotekanauki.pl For instance, Sandorinic acids A, B, and C are all 12β-hydroxymultiflorane triterpenoid acids, indicating that hydroxylation at the C-12 position may be a critical element for their biological activity. researchgate.net

The table below summarizes the structural classification of this compound and some of its naturally occurring, biologically active analogues.

Compound NameStructural ClassKey Structural Features
This compound Multiflorane TriterpenoidPentacyclic, 12β-hydroxy, Carboxylic acid
Koetjapic acid Ring A-seco Oleanane TriterpenoidSeco-A-ring, Pentacyclic, Carboxylic acid
Sentulic acid Ring A-seco Oleanane TriterpenoidSeco-A-ring, Pentacyclic, Carboxylic acid
Katonic acid Oleanane TriterpenoidPentacyclic, 3-oxo, Carboxylic acid

This table is generated based on information from search results researchgate.netresearchgate.netnih.govau.edu.

Influence of Specific Functional Group Modifications on Biological Efficacy and Selectivity

Modifications to the functional groups on the triterpenoid scaffold of this compound have a profound impact on biological efficacy and selectivity. This is evident from the differing activities reported for its close natural analogues. The study of these analogues provides a preliminary SAR understanding.

A comparison between this compound and Koetjapic acid is particularly insightful. Koetjapic acid, a seco-A-ring oleanene triterpene, possesses an opened A-ring, which is a significant structural modification compared to the intact ring system of the multiflorane this compound. researchgate.netnih.gov Despite this difference, both compounds exhibit cytotoxic activities, suggesting that while the intact pentacyclic system is a common feature, modifications like A-ring opening are tolerated and can lead to potent compounds. researchgate.netijat-aatsea.com Koetjapic acid's antiangiogenic and apoptosis-inducing properties have been well-documented. nih.govgoogle.com

The importance of specific functional groups is further highlighted by comparing Sandorinic acids A, B, and C. These compounds were isolated together and are all described as 12β-hydroxymultiflorane triterpenoid acids, implying that their structural differences lie in other substitutions, which in turn would account for any observed differences in their cytotoxic profiles against various tumor cell lines. researchgate.net

General SAR principles derived from related triterpenoids suggest that:

Hydroxyl Group Modifications: The number and location of hydroxyl groups are critical. In some series of triterpenoids, increasing hydroxylation can alter activity. Conversely, the esterification or removal of a key hydroxyl group can abolish it. bibliotekanauki.pl

Carboxylic Acid Modification: The carboxylic acid group is often essential for activity. Esterification or reduction of this group typically leads to a significant decrease or loss of cytotoxicity in related triterpenoid classes. nih.gov

Modifications on the Rings: The presence of features like an α,β-unsaturated ketone in the A-ring of some triterpenoids is known to be important for their cytotoxic and anti-inflammatory activities. While this compound lacks this specific feature, the principle that ring modifications dictate activity holds true.

The table below presents reported cytotoxic activities for this compound and its analogues, illustrating the influence of structural variations.

CompoundTarget Cell Line(s)Reported Biological Activity
This compound Leukemia, Colon, and Breast cancer cell linesCytotoxic activity noted researchgate.netijat-aatsea.com
Koetjapic acid Colon cancer (HCT 116), Breast cancer (MCF7)Cytotoxic, Antiangiogenic, Apoptosis-inducing nih.govgoogle.com
Sentulic acid Human promyelocytic leukemia (HL-60)Cytotoxic researchgate.net
Katonic acid VariousDNA polymerase β inhibition, Anti-inflammatory au.edu

This table is compiled from data found in search results researchgate.netijat-aatsea.comnih.govau.edugoogle.com.

Role of Stereochemistry in Ligand-Target Interactions

The importance of stereochemistry in triterpenoids is well-established. For instance, the α- or β-configuration of hydroxyl groups at various positions on the oleanane skeleton can lead to dramatic differences in biological activity. bibliotekanauki.pl This is because the binding pockets of target proteins are themselves chiral and will preferentially bind one stereoisomer over another.

In the case of this compound and its isomers (B and C), they are identified as 12β-hydroxymultiflorane triterpenoid acids. researchgate.net The designation "β" specifies the stereochemistry of the hydroxyl group at the C-12 position, indicating it projects "up" from the plane of the ring system. This specific orientation is likely crucial for a productive interaction with its molecular target. A change to a 12α-hydroxy configuration would alter the molecule's shape and likely diminish or abolish its biological activity.

The relative stereochemistry of these complex natural products is often determined using advanced spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are close to each other in space. mdpi.comnih.gov These analyses confirm the defined three-dimensional structure that is essential for the molecule's function. Any change in the stereochemistry at any of the multiple chiral centers of the multiflorane core would result in a different diastereomer with a unique shape and, consequently, a different biological activity profile.

Integration of Computational Chemistry in SAR Elucidation

Computational chemistry offers powerful tools to investigate and predict the biological activities of compounds like this compound, providing insights that complement experimental studies. nih.govresearchgate.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to rationalize ligand-target interactions at a molecular level and to predict the activity of novel analogues. ijat-aatsea.com

Although extensive computational studies on the anticancer SAR of this compound are not widely reported, its potential against other biological targets has been explored using these methods:

In Silico Docking for Anti-diabetic Potential: A 2023 study used molecular docking to investigate the interaction of this compound and Sandorinic acid B with α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. The results indicated that both compounds could bind to the active sites of these enzymes with favorable binding energies (-9.6 and -8.5 kcal/mol for this compound against amylase and glucosidase, respectively), suggesting they have the potential to act as inhibitors. researchgate.net

In Silico Docking for Molluscicidal Activity: Another computational study evaluated the interaction between this compound and the enzyme Acetylcholinesterase (AChE) from the golden apple snail (Pomacea canaliculata). This in silico analysis was part of an effort to identify eco-friendly molluscicides. The docking study aimed to predict the binding affinity and interaction strength, providing a molecular basis for the observed toxicity of Sandoricum koetjape extracts. ijrpr.com

These studies, while not focused on cytotoxicity, demonstrate the utility of computational chemistry in elucidating the potential biological roles of this compound. By modeling the interactions between the ligand (this compound) and a target protein, researchers can identify key binding residues and predict the importance of specific functional groups, thereby guiding the synthesis of new, more potent, and selective analogues. researchgate.netijat-aatsea.com This approach is invaluable for rational drug design and for building robust SAR models.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Qualitative and Quantitative Analysis in Research Matrices

Chromatography is a fundamental tool for the separation and analysis of Sandorinic acid A from the complex mixtures in which it is often found. unite.it The choice of technique depends on the specific research goal, whether it be qualitative screening or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ekb.eg When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing valuable information about the purity of the analyte and the presence of co-eluting compounds. nih.gov The UV spectrum of a compound can aid in its preliminary identification. mt.com

For more definitive identification and structural elucidation, interfacing HPLC with a Mass Spectrometer (MS) is indispensable. nih.gov HPLC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. nih.gov This hyphenated technique is particularly useful for analyzing complex samples. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound and its metabolites. researchgate.net

A typical HPLC method for the analysis of triterpenoid (B12794562) acids might involve a reversed-phase column (e.g., C18) with a gradient elution system. nih.govmdpi.com The mobile phase often consists of an aqueous component (like water with 0.1% formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). mdpi.comnih.gov Formic acid is added to improve peak shape and ionization efficiency in the MS source. nih.gov The flow rate is typically maintained around 0.3-1.0 mL/min. nih.govmdpi.com The PDA detector can be set to scan a wide range of wavelengths (e.g., 210-400 nm) to capture the chromophoric features of the analyte. nih.gov

Table 1: Illustrative HPLC Parameters for Triterpenoid Acid Analysis

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from low to high organic phase concentration
Flow Rate 0.3 - 1.0 mL/min
PDA Detection 210 - 400 nm
MS Detection Electrospray Ionization (ESI) in negative or positive mode

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Since this compound is a non-volatile triterpenoid acid, it requires chemical derivatization to increase its volatility before GC-MS analysis. nih.govmdpi.com A common derivatization procedure for acidic compounds is silylation, which converts the carboxylic acid group into a more volatile trimethylsilyl (B98337) (TMS) ester. mdpi.com

The GC-MS analysis separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.com As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. nih.gov A study on the phytochemical profiling of Sandoricum koetjape, the plant from which this compound is isolated, utilized GC-MS to identify various compounds in its extracts, demonstrating the applicability of this technique in the broader analysis of the plant's chemical constituents. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of plant extracts and for monitoring the progress of purification. unite.itlibretexts.org It is widely used for separating various classes of compounds, including fatty acids and other lipids. sigmaaldrich.comaocs.org For this compound, TLC can be used to quickly assess its presence in a crude extract and to check the purity of isolated fractions. scialert.net

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. sigmaaldrich.com The plate is then developed in a chamber containing a suitable mobile phase. sigmaaldrich.com The choice of mobile phase is critical for achieving good separation. For triterpenoid acids, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with a small amount of acid (e.g., formic or acetic acid) to suppress the ionization of the carboxylic acid group, is often used. aocs.org After development, the separated spots can be visualized under UV light if the compounds are fluorescent or by spraying with a suitable staining reagent. savemyexams.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a standard. libretexts.orgsavemyexams.com

Mass Spectrometry (MS) Applications in Metabolite Profiling and Identification

Mass spectrometry is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. ekb.eg It is an indispensable tool in metabolomics for the profiling and identification of a wide range of compounds, including this compound and its related metabolites. nih.govlcms.cz

For the analysis of complex biological or plant-based mixtures, tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and structural information. jmb.or.kr In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. nih.gov This process provides a unique fragmentation pattern that is highly specific to the compound's structure, aiding in its unambiguous identification even in a complex matrix. nih.govnih.gov

Untargeted metabolomics studies using high-resolution LC-MS/MS platforms, such as those employing Orbitrap or TOF analyzers, can be used to profile the metabolome of Sandoricum species. illinois.edu This allows for the identification of not only known compounds like this compound but also the discovery of novel, structurally related triterpenoids. nih.govmdpi.com The fragmentation patterns of these compounds can provide insights into their structural similarities and differences.

Spectroscopic Methods for Compound Identity and Purity Confirmation (e.g., UV-Vis, IR)

Spectroscopic techniques are essential for confirming the identity and assessing the purity of isolated compounds like this compound. researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. mt.comtechnologynetworks.com The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. technologynetworks.com While the triterpenoid skeleton itself does not absorb significantly in the UV-Vis range, the presence of conjugated systems or specific functional groups can give rise to characteristic absorption bands. unchainedlabs.com The UV-Vis spectrum can be influenced by factors such as pH. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comaocs.org For this compound, a carboxylic acid, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, and C-O stretching vibrations. spectroscopyonline.comresearchgate.net The presence of these characteristic peaks can confirm the identity of the functional groups within the molecule.

Molecular Mechanisms and Signal Transduction Pathways in Cellular Responses

Elucidation of Specific Cellular Targets and Receptor Interactions

Sandorinic acid A, a triterpenoid (B12794562) isolated from Sandoricum koetjape, has been identified as a compound with cytotoxic activity against several cancer cell lines, including leukemia, colon, and breast cancer cell lines. researchgate.netresearchgate.net While comprehensive experimental data on its direct receptor interactions remain limited, computational studies have begun to elucidate its potential cellular targets.

In-silico docking studies have explored the binding affinity of this compound with various proteins. One such study identified protein tyrosine phosphatase 1B (PTP1B), as well as amylase and glucosidase, as potential targets, with binding affinities suggesting a potential inhibitory role. researchgate.net Another computational analysis pointed towards a possible interaction with the Mitogen-Activated Protein Kinase (MAPK) complex and the SRC complex. researchgate.net These in-silico findings suggest that the biological activity of this compound may be mediated through its interaction with key enzymes involved in metabolic and signaling pathways. The interaction between a drug and its receptor is fundamental to eliciting a biological response, governed by the drug's affinity for the receptor and its intrinsic efficacy in activating it. msdmanuals.com

Table 1: Potential Molecular Targets of this compound Identified Through In-Silico Studies

Potential Target Type of Study Implied Interaction Source(s)
Protein Tyrosine Phosphatase 1B (PTP1B) Molecular Docking Inhibition researchgate.net
Amylase Molecular Docking Inhibition researchgate.net
Glucosidase Molecular Docking Inhibition researchgate.net
MAPK complex In-silico analysis Binding researchgate.net
SRC complex In-silico analysis Binding researchgate.net

Influence on Gene Expression Regulation

Detailed experimental studies specifically investigating the influence of this compound on gene expression are not extensively available in the current scientific literature. Gene expression in eukaryotes is a tightly controlled process involving transcription factors and regulatory proteins that can either activate or repress the transcription of specific genes by interacting with control elements on the DNA. bioninja.com.ausavemyexams.com

Specific data on how this compound causes transcriptional or post-transcriptional modulations are not currently detailed in published research. Post-transcriptional regulation, which occurs after transcription, is a crucial level of gene expression control that involves processes like alternative splicing, RNA editing, and modulating mRNA stability, often mediated by RNA-binding proteins. wikipedia.orgnih.govnih.gov

The precise role of specific regulatory proteins or non-coding RNAs (ncRNAs) in the cellular response to this compound has not yet been elucidated. Regulatory proteins, such as activators and repressors, bind to DNA sequences to control the rate of transcription. bioninja.com.au Non-coding RNAs, including microRNAs and long non-coding RNAs, are significant regulators of gene expression at various levels and are involved in numerous cellular processes, but their specific involvement in the mechanism of action of this compound remains an area for future investigation. nih.govwikipedia.orgnih.govabcam.com

Cross-talk with Major Intracellular Signaling Cascades

The interaction of a compound with multiple intracellular signaling cascades is a key aspect of its cellular effect. wikipedia.orgnih.gov These pathways, which involve a series of molecular reactions, transduce signals from the cell surface to intracellular targets, ultimately leading to a cellular response. pressbooks.pubfiveable.me

Evidence for the direct interaction of this compound with the MAPK pathway comes from computational studies. An in-silico analysis suggested that this compound has binding potential against the MAPK complex. researchgate.net The MAPK pathways are central signaling cascades that regulate a wide array of cellular functions, including proliferation, differentiation, and stress responses. frontiersin.orgassaygenie.com They typically consist of a three-tiered kinase module where a MAP3K activates a MAP2K, which in turn activates a MAPK. assaygenie.commdpi.com While the computational result points to a potential interaction, further experimental validation is required to confirm and characterize the functional consequences of this interaction on the MAPK signaling cascade.

There is currently no available research that specifically links this compound to the modulation of the phosphoinositide signaling pathway. This pathway is a critical signaling system in eukaryotic cells where the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). longdom.orgresearchgate.net These messengers regulate a variety of cellular processes, including membrane trafficking and calcium release. frontiersin.orgnih.gov

Modulation of Calcium Signaling Pathways by this compound

Currently, there is a notable absence of direct scientific research or published studies investigating the specific modulatory effects of this compound on calcium signaling pathways. While the broader field of calcium signaling is extensively studied, and the biological activities of this compound have been explored in other contexts, the intersection of these two areas remains unexamined in the available scientific literature.

Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes. Fluctuations in intracellular Ca²⁺ concentration, often referred to as calcium signals, are fundamental to signal transduction. These signals are generated through a coordinated interplay of channels, pumps, and binding proteins that control the influx of Ca²⁺ from the extracellular space and its release from intracellular stores, such as the endoplasmic reticulum. The resulting transient or oscillatory changes in cytosolic Ca²⁺ levels are then decoded by various Ca²⁺-sensing proteins to initiate downstream cellular responses.

This compound is a multiflorane-type triterpenoid acid that has been isolated from the stem bark of Sandoricum indicum and Sandoricum koetjape. nih.govnih.gov Existing research on this compound has primarily focused on its potential as an anti-inflammatory and cytotoxic agent. nih.govresearchgate.netijat-aatsea.com For instance, studies have evaluated its inhibitory activity against several tumor cell lines. nih.govijat-aatsea.com Additionally, in silico studies have suggested its potential as an anti-diabetic agent by observing its binding affinity for α-amylase and α-glucosidase. researchgate.net

Despite these findings, no experimental data currently link this compound to the modulation of any component of the calcium signaling cascade. This includes a lack of information on its potential effects on:

Voltage-gated or ligand-gated calcium channels on the plasma membrane.

The release of calcium from intracellular stores via inositol trisphosphate (IP₃) receptors or ryanodine (B192298) receptors.

The activity of calcium pumps such as the plasma membrane Ca²⁺-ATPase (PMCA) or the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

The function of calcium-binding proteins like calmodulin.

Therefore, a detailed account of the molecular mechanisms and signal transduction pathways related to this compound and calcium signaling cannot be provided. Future research is required to explore whether this compound has any effect on intracellular calcium homeostasis and to elucidate any potential mechanisms of action in this context.

Future Research Directions and Translational Perspectives Preclinical Focus

Discovery of Novel Biological Activities and Unexplored Molecular Targets

While initial research has identified Sandorinic acid A's cytotoxic effects against several cancer cell lines and potential anti-diabetic properties, its full biological activity spectrum remains largely uncharted. researchgate.netresearchgate.netijat-aatsea.com Future investigations should aim to systematically screen the compound against a wider array of disease models. Triterpenoids as a class are known for diverse pharmacological effects, including anti-inflammatory and antiviral activities, which represent logical avenues for exploration with this compound. jchps.com

The molecular targets mediating its known effects are only partially understood. In silico studies suggest that this compound may inhibit α-amylase and α-glucosidase, providing a mechanistic basis for its potential anti-diabetic activity. researchgate.netresearchgate.net Its cytotoxic activity against human myeloid leukemia, breast cancer, and colon carcinoma cell lines suggests the modulation of fundamental cellular processes, yet the specific protein targets remain to be identified. ijat-aatsea.com A critical future goal is to move beyond phenotypic screening to pinpoint these molecular targets. This could involve affinity chromatography, yeast two-hybrid screening, or computational modeling to identify direct binding partners and uncover novel mechanisms of action, potentially revealing its utility in other pathological contexts. An in-silico study also pointed to Acetylcholinesterase (AChE) as a potential target, suggesting a possible role as a molluscicide. ijrpr.com

Development of Enantioselective and Scalable Synthetic Routes for this compound and Complex Analogues

Currently, this compound is obtained through isolation from natural sources. researchgate.net This reliance on extraction presents significant challenges for sustainable and large-scale production required for extensive preclinical and clinical evaluation. The development of a total chemical synthesis is therefore a crucial step. Furthermore, such a synthesis must be enantioselective. slideshare.net The specific stereochemistry of a natural product is often essential for its biological activity, and a synthetic route must be able to produce the correct enantiomer in high purity. unibo.it

A robust and scalable synthetic route would not only provide a reliable supply of this compound but also open the door to the creation of complex analogues. nih.govexlibrisgroup.com Medicinal chemistry campaigns could then be initiated to systematically modify the core structure. The goals of such an analogue program would be to:

Improve potency against known targets.

Enhance selectivity to reduce potential off-target effects.

Optimize pharmacokinetic properties, such as solubility and metabolic stability.

Explore the structure-activity relationship (SAR) to understand which parts of the molecule are critical for its biological effects.

Recent advances in asymmetric synthesis and methods for constructing complex molecular architectures provide a strong foundation for tackling this synthetic challenge. ineosopen.orgnih.gov

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a systems-level understanding of how this compound functions, the application of advanced "omics" technologies is essential. nih.gov These approaches offer an unbiased, global view of the molecular changes induced by the compound within a biological system.

Proteomics : Quantitative proteomics, using techniques like mass spectrometry, can provide a comprehensive profile of all proteins expressed in a cell or tissue. silantes.commdpi.com By comparing the proteomes of cells treated with this compound to untreated controls, researchers can identify which proteins and signaling pathways are significantly altered. dkfz.defrontiersin.org This can validate known targets and, more importantly, uncover entirely new mechanisms of action that would be missed by hypothesis-driven approaches. nih.gov For instance, proteomic analysis of treated cancer cells could reveal impacts on apoptosis, cell cycle regulation, or DNA repair pathways. nih.govresearchgate.net

Metabolomics : As the study of all small-molecule metabolites, metabolomics provides a functional readout of the cellular state. ntnu.edufrontlinegenomics.com Given the potential anti-diabetic activity of this compound, metabolomic profiling is a particularly powerful tool. researchgate.net It can be used to map the precise alterations in metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism, in response to treatment. upenn.edunih.gov This would provide a detailed mechanistic picture of its effects on cellular energy and biosynthesis, which is relevant for both metabolic diseases and cancer.

Comprehensive Preclinical In Vivo Model Evaluation for Efficacy and Mechanistic Validation

While in vitro data provide initial proof of concept, the efficacy of this compound must be rigorously tested in relevant preclinical in vivo models that mimic human disease. scantox.com This is a critical step for validating its therapeutic potential and understanding its physiological effects in a whole organism.

For its anticancer activity, studies should progress from cell lines to established animal models. nih.gov Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are a standard model to assess a compound's ability to inhibit tumor growth. nih.govresearchgate.net Orthotopic models, where tumors are implanted in the organ of origin, can provide further insights into efficacy in a more clinically relevant microenvironment. nih.gov

For its potential anti-diabetic effects, established rodent models of type 2 diabetes should be employed. These studies would evaluate the compound's ability to control blood glucose levels, improve insulin (B600854) sensitivity, and mitigate diabetes-related complications.

In all in vivo studies, efficacy endpoints must be coupled with mechanistic validation. This involves collecting tissues from treated animals to analyze biomarkers, confirm target engagement, and verify that the molecular changes observed in omics studies occur in the in vivo setting. Such comprehensive preclinical evaluation is essential to build a strong data package to justify any future translational efforts into human clinical trials. scantox.com

Q & A

Q. How can researchers ensure reproducibility when publishing this compound findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo or Figshare. Provide step-by-step protocols on protocols.io and include negative results in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.